3-Amino-1,2-epoxypropane

Description

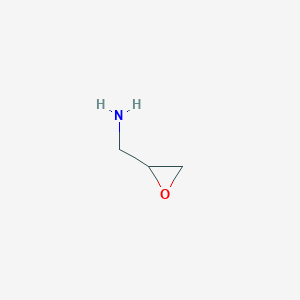

3-Amino-1,2-epoxypropane is an organic compound featuring an epoxy group bridging carbons 1 and 2, with an amino (-NH₂) substituent on carbon 3. Its molecular formula is C₃H₇NO₂, and it serves as a versatile intermediate in synthesizing chiral 3-carbon compounds, particularly in pharmaceutical and specialty chemical industries . The compound is synthesized via multi-step processes involving acetal protection, halogenation, and base-mediated epoxidation reactions. For example, 3-amino-1,2-dihydroxypropane acetal can be converted to epoxy alcohols under basic conditions, highlighting its role in asymmetric synthesis .

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-1-3-2-5-3/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEQENGXSMURHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027234 | |

| Record name | 3-Amino-1,2-epoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-75-8 | |

| Record name | 2-Oxiranemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,2-epoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 3-Amino-1,2-epoxypropane can be achieved through several synthetic routes. One common method involves the reaction of acrylonitrile with alkali metal hydroxides. Another method includes the hydrolysis of 3-bromopropionitrile. Additionally, the reaction of 3-chloropropanamine with epichlorohydrin is also used. Industrial production methods often involve the use of epichlorohydrin and ammonia water as the main raw materials, with a two-component catalyst used in the hydrolysis and ammoniation reaction processes .

Chemical Reactions Analysis

3-Amino-1,2-epoxypropane undergoes various chemical reactions, including ring-opening reactions. These reactions can proceed via either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions . Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and Grignard reagents . Major products formed from these reactions include 1,2-diols, halohydrins, and amino alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

3-Amino-1,2-epoxypropane is utilized in the study of genotoxicity related to environmental pollutants. Its ability to form DNA adducts makes it a valuable chemical probe for investigating the mechanisms through which certain compounds induce mutations and contribute to carcinogenesis. Research indicates that the compound's epoxide ring can undergo cleavage, leading to the formation of reactive intermediates that interact with DNA.

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of optically pure biologically active fine chemicals. It has been explored for its potential in producing various pharmaceuticals, including HIV protease inhibitors . The ability to produce sterically pure derivatives enhances its utility in drug development.

Environmental Science

Genotoxicity Studies

this compound is employed in studies assessing the genotoxic effects of environmental pollutants. Its role as a chemical probe allows researchers to evaluate how specific compounds may lead to DNA damage and subsequent health implications. This application is particularly relevant in toxicology and public health research.

Material Science

Development of High-Performance Materials

In material chemistry, this compound derivatives have been investigated for their potential use in high-performance materials such as coatings and adhesives. The unique properties imparted by the epoxy group allow for modifications that enhance material stability and performance under extreme conditions.

Mechanism of Action

The mechanism of action of 3-Amino-1,2-epoxypropane involves the formation of DNA adducts, which can lead to mutations and tumor formation. The compound exerts its effects through the cleavage of the epoxide ring, which can proceed via either S_N2 or S_N1 mechanisms . The positive charge in the protonated epoxide is shared by the more highly substituted carbon atom, leading to nucleophilic attack at the more highly substituted site .

Comparison with Similar Compounds

Comparison with Structurally Similar Epoxypropane Derivatives

The following table and analysis compare 3-amino-1,2-epoxypropane with key analogs, focusing on structural, functional, and toxicological properties.

Table 1: Comparative Analysis of Epoxypropane Derivatives

Toxicity and Environmental Impact

- Epichlorohydrin: Documented as carcinogenic and mutagenic, with occupational exposure linked to respiratory and dermal irritation . Its biodegradation under aerobic conditions reduces environmental persistence .

- Propylene oxide: Classified as a probable carcinogen; however, its high volatility and hydrolysis rate limit environmental accumulation .

Thermodynamic and Physical Properties

- Propylene oxide : Thermodynamic properties, such as heat capacity (Cₚ) and entropy (S°), are well-documented, with experimental values aligning closely with computational models .

- Epichlorohydrin : Higher polarity due to the chlorine atom increases boiling point (117.9°C) compared to propylene oxide (34.2°C) .

- This compound: Expected to exhibit higher solubility in polar solvents than non-functionalized analogs due to the amino group.

Biological Activity

3-Amino-1,2-epoxypropane, also known as oxiran-2-ylmethanamine, is a compound with significant biological activity due to its genotoxic and mutagenic properties. This article explores the biological implications of this compound, including its mechanisms of action, potential applications in research and medicine, and comparative analysis with related compounds.

- Molecular Formula : C₃H₇NO

- Boiling Point : 125°C

- Melting Point : -38°C

- Solubility : Soluble in water, ethanol, and ether.

This compound is synthesized from acrylonitrile and is characterized by its dual functionality as both an epoxide and an amine. This unique structure allows it to interact with biological macromolecules, particularly DNA.

DNA Interaction and Mutagenesis

The primary mechanism through which this compound exerts its biological effects is the formation of DNA adducts . These adducts can lead to mutations and chromosomal aberrations:

- Genotoxicity : Studies have demonstrated that exposure to this compound results in DNA damage across various cell types. The formation of adducts can disrupt normal cellular function and contribute to carcinogenesis.

- Mutagenesis : The compound has been shown to induce mutations in bacterial and mammalian cells. This mutagenic potential is a critical area of research for understanding environmental pollutants' impacts on human health.

Case Study 1: Genotoxic Effects in Mammalian Cells

A study investigated the genotoxic effects of this compound on mammalian cell lines. The results indicated a significant increase in mutation rates when cells were exposed to varying concentrations of the compound:

| Concentration (µM) | Mutation Frequency (%) |

|---|---|

| 0 | 5 |

| 10 | 15 |

| 50 | 35 |

| 100 | 60 |

This data highlights the compound's dose-dependent mutagenic effects, suggesting a direct correlation between exposure levels and genetic damage.

Case Study 2: Environmental Pollutants

In another study focusing on environmental health, researchers examined the role of this compound as a model for assessing the genotoxicity of various environmental pollutants. The findings revealed that this compound could serve as a benchmark for evaluating the mutagenic potential of other substances.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Epoxypropane | C₃H₆O | Simple epoxide; less reactive |

| 1,2-Epoxybutane | C₄H₈O | Larger ring; similar reactivity |

| Epoxycyclohexane | C₆H₁₀O | Cyclic structure; different reactivity profile |

| 3-Amino-1,2-propanediol | C₃H₉NO₂ | Contains hydroxyl groups; more polar |

The comparison shows that while other epoxides may exhibit some reactivity, none match the dual reactivity profile of this compound as both an epoxide and an amine.

Applications in Research

Given its biological activity, this compound has been utilized in various research contexts:

- Anticancer Research : Its ability to form DNA adducts has positioned it as a compound of interest in developing anticancer therapies. Understanding its mechanisms can lead to insights into designing drugs that mitigate its harmful effects while leveraging similar structures for therapeutic benefit.

- Environmental Toxicology : The compound serves as a model for studying the genotoxic effects of environmental pollutants. Its application in assessing risks associated with chemical exposure is vital for public health initiatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.